An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile
An In-depth Technical Guide to 3-Fluoro-5-methoxy-4-nitrobenzonitrile
This guide provides a comprehensive technical overview of 3-Fluoro-5-methoxy-4-nitrobenzonitrile, a specialized aromatic nitrile of interest to researchers, medicinal chemists, and professionals in drug development. While specific experimental data for this particular isomer is limited in published literature, this document consolidates available information and provides expert-driven insights into its synthesis, properties, and potential applications by drawing logical parallels from closely related, well-characterized analogues.
Core Compound Identification and Properties
3-Fluoro-5-methoxy-4-nitrobenzonitrile is a polysubstituted aromatic compound featuring a strategic arrangement of electron-withdrawing and electron-donating groups. This unique substitution pattern makes it a potentially valuable, yet underexplored, building block in synthetic and medicinal chemistry.
Core Identification:
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Chemical Name: 3-Fluoro-5-methoxy-4-nitrobenzonitrile
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Molecular Formula: C₈H₅FN₂O₃[1]
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Molecular Weight: 196.14 g/mol [1]
It is critical to distinguish this compound from its isomers, such as 3-Fluoro-4-methoxy-5-nitrobenzonitrile (CAS No. 1255783-15-3)[5], as the positional differences of the substituents dramatically alter the molecule's electronic properties and reactivity.
Physicochemical Properties (Predicted):
| Property | Predicted Value | Rationale / Comparative Data Source |
| Appearance | White to pale yellow crystalline solid | Aromatic nitro compounds are often pale yellow solids. 4-Fluoro-2-methylbenzonitrile appears as white powder/crystals.[6] |
| Melting Point (°C) | 70 - 90 | The melting point of 2-Fluoro-5-nitrobenzonitrile is 76-80 °C. The additional methoxy group may slightly alter the crystal lattice energy. |
| Boiling Point (°C) | > 250 at 760 mmHg | Based on related structures like 4-Fluoro-3-nitrobenzonitrile (277.6 °C). |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, CH₂Cl₂ | The aromatic and nitro functionalities suggest poor water solubility, a common trait for such compounds. Polar aprotic solvents are typically effective. |
| Storage Conditions | 2-8°C, Sealed in a dry, dark place | Recommended for aromatic nitro compounds to prevent degradation.[1] |
Synthesis and Mechanistic Rationale
A direct, published synthesis for 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not available. However, a logical and robust synthetic route can be designed based on fundamental principles of aromatic chemistry, proceeding from commercially available precursors. The proposed multi-step synthesis leverages regioselective nitration as the key transformation.
Proposed Synthetic Pathway:
The most plausible synthetic route involves the nitration of the precursor 3-Fluoro-5-methoxybenzonitrile (3) . The directing effects of the existing substituents—the ortho, para-directing methoxy group and the meta-directing fluoro and nitrile groups—are crucial for achieving the desired regiochemistry. The methoxy group is a strong activating group, and its directing effect will dominate, guiding the incoming nitro group to the ortho or para position. The position para to the methoxy group is already occupied by the nitrile, leaving the two ortho positions. Steric hindrance from the adjacent fluoro group would likely disfavor substitution at the 2-position, thus favoring nitration at the 4-position.
This precursor can be synthesized from 3-Fluoro-5-hydroxybenzonitrile (2) via a standard Williamson ether synthesis.
Caption: Proposed two-step synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile.
Experimental Protocol: Synthesis
PART A: Synthesis of 3-Fluoro-5-methoxybenzonitrile (3)
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Reaction: O-methylation of 3-Fluoro-5-hydroxybenzonitrile (2).
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Rationale: This is a standard Williamson ether synthesis. Potassium carbonate is a mild base sufficient to deprotonate the phenol, and acetone is a suitable polar aprotic solvent. Methyl iodide is a highly effective methylating agent.
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Materials:
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3-Fluoro-5-hydroxybenzonitrile (CAS: 473923-95-4)[7]
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Potassium Carbonate (K₂CO₃), anhydrous
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Methyl Iodide (CH₃I)
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Acetone, anhydrous
-
-
Procedure:
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To a stirred solution of 3-Fluoro-5-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add methyl iodide (1.2 eq) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 3-Fluoro-5-methoxybenzonitrile.[8]
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PART B: Synthesis of 3-Fluoro-5-methoxy-4-nitrobenzonitrile (1)
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Reaction: Electrophilic Aromatic Nitration.
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Rationale: A mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), a powerful electrophile. The reaction is conducted at low temperatures to control the exothermicity and minimize side reactions. The directing effects of the substituents on the ring are key to achieving the desired product.
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Materials:
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3-Fluoro-5-methoxybenzonitrile (3)
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Concentrated Sulfuric Acid (H₂SO₄, 98%)
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Fuming Nitric Acid (HNO₃, >90%)[9]
-
-
Procedure:
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In a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
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Slowly add 3-Fluoro-5-methoxybenzonitrile (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
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Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
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Add the nitrating mixture dropwise to the solution of the benzonitrile, maintaining the internal temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
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Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
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Spectroscopic Characterization (Anticipated)
Confirming the structure of the final compound is paramount. The following spectroscopic signatures would be expected:
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Proton NMR (¹H NMR): The spectrum should show two singlets (or narrow doublets due to long-range coupling with fluorine) in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the upfield region (~4.0 ppm) would correspond to the methoxy (–OCH₃) protons.
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Carbon NMR (¹³C NMR): The spectrum will be complex due to C-F coupling. It will show eight distinct carbon signals, including the nitrile carbon (~115-120 ppm), the methoxy carbon (~56 ppm), and six aromatic carbons, four of which will appear as doublets due to coupling with the fluorine atom.
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Infrared (IR) Spectroscopy: Key absorption bands would include a sharp peak for the nitrile (C≡N) stretch (~2230 cm⁻¹), strong peaks for the asymmetric and symmetric stretches of the nitro group (NO₂) (~1530 and 1350 cm⁻¹), and a C-F stretch (~1200-1100 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.14.
Applications in Drug Discovery and Development
While 3-Fluoro-5-methoxy-4-nitrobenzonitrile is not a pharmaceutical agent itself, its structural motifs are highly relevant in modern drug design. Polysubstituted benzonitriles are key intermediates in the synthesis of a wide range of biologically active molecules.[6]
Role as a Chemical Intermediate:
The functional groups on the ring offer multiple handles for synthetic modification:
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Nitro Group Reduction: The nitro group can be readily reduced to an amine. This aniline derivative is a common precursor for building amides, sulfonamides, ureas, and heterocyclic rings, which are prevalent in many drug classes.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho-nitro group and the para-nitrile group, is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the introduction of diverse side chains and the construction of complex molecular scaffolds.
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Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization.
Potential Therapeutic Targets:
Substituted benzonitriles are foundational scaffolds for various targeted therapies, particularly kinase inhibitors. The nitrile group often acts as a key hydrogen bond acceptor, mimicking the hinge-binding motif of ATP in the kinase active site.
Caption: Synthetic utility of 3-Fluoro-5-methoxy-4-nitrobenzonitrile as a versatile intermediate.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Fluoro-5-methoxy-4-nitrobenzonitrile. However, based on its chemical structure, it should be handled with extreme caution, assuming the hazards associated with aromatic nitro compounds.
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Toxicity: Aromatic nitro compounds are generally considered toxic.[10] They can be absorbed through the skin and may cause methemoglobinemia, leading to cyanosis (a blue discoloration of the skin and blood). Overexposure can lead to headaches, dizziness, nausea, and in severe cases, organ damage.[10] The precursor, 3-Fluoro-5-methoxybenzonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[8]
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Irritation: The compound is expected to be a skin and eye irritant.[8]
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Thermal Stability: Organic nitro compounds can decompose exothermically at elevated temperatures, and in some cases, this can be violent or explosive.[11] Contamination can lower their thermal stability.[11]
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Mutagenicity: Many nitroaromatic compounds are mutagenic and are considered potential carcinogens.[12]
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Avoid inhalation of dust and vapors.
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Prevent skin and eye contact.
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Store in a cool, dry, well-ventilated area away from heat and incompatible materials.
Conclusion
3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS: 1137869-92-1) is a structurally interesting but currently under-documented chemical entity. Its combination of fluoro, methoxy, nitro, and nitrile functional groups presents a rich platform for synthetic diversification. Based on the well-established chemistry of its analogues, it holds significant potential as a versatile intermediate for the synthesis of complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors. This guide provides a foundational framework for its synthesis and potential application, underscoring the need for further experimental investigation to fully characterize its properties and unlock its synthetic utility.
References
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PubChem. (n.d.). 3-Fluoro-5-methoxybenzonitrile. Retrieved from [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Yang, H., et al. (2024). In-Source Photoderivatization-Enhanced Neurometabolic Profiling Deciphers Vascular Cognitive Impairment. Journal of the American Chemical Society. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
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International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene. Retrieved from [Link]
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